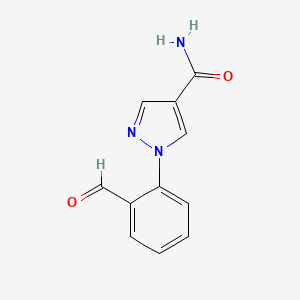

1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

1-(2-formylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,16) |

InChI Key |

NZDSFFUMFXKMQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 1H-pyrazole-4-carboxylate Intermediates

A common starting point is the synthesis of ethyl 1H-pyrazole-4-carboxylate derivatives, which serve as precursors for further functionalization.

- Method : Acetoacetic ester derivatives are reacted with triethyl orthoformate in acetic anhydride under reflux to yield 2-ethoxymethylene acetoacetic ester derivatives.

- These intermediates are then treated with hydrazine hydrate in ethanol at room temperature to form ethyl 1H-pyrazole-4-carboxylates.

- Workup involves extraction, washing, drying, and concentration to isolate the pyrazole esters as light-yellow solids or liquids.

This method is described in detail with yields and conditions in the study by Li et al. (2015).

Conversion to 1-Methyl-1H-pyrazole-4-carboxylate and Pyrazole-4-carboxylic Acids

- The ethyl pyrazole esters undergo methylation using dimethyl sulfate in toluene with sodium bicarbonate at 20–30 °C.

- Following methylation, saponification with sodium hydroxide in ethanol converts esters to carboxylic acids.

- Acidification with hydrochloric acid precipitates the pyrazole-4-carboxylic acids as light-yellow crystals.

This sequence is crucial for preparing the acid intermediate needed for subsequent amidation.

Formation of Pyrazole Acid Chlorides

- Pyrazole-4-carboxylic acids are refluxed with thionyl chloride for approximately 8 hours to convert the acids into acid chlorides.

- The acid chlorides serve as reactive intermediates for coupling with amines to form carboxamides.

This step is a classical acid chloride formation widely used in amide synthesis.

Amidation to Form Pyrazole-4-carboxamides

- The acid chlorides are reacted with substituted amines or 5-methylisoxazol-3-ol in anhydrous tetrahydrofuran (THF) at controlled temperatures (initially 5 °C, then room temperature).

- Potassium carbonate is used as a base to neutralize the hydrochloric acid formed.

- After completion, the mixture is filtered, solvent removed, and the product purified by recrystallization.

This method affords pyrazole carboxamide derivatives in yields ranging from 40% to 80%.

Introduction of the 2-Formylphenyl Group at N-1 Position

- The 2-formylphenyl substituent can be introduced via N-arylation of the pyrazole nitrogen.

- One approach involves the synthesis of 1-(2-formylphenyl)-1H-pyrazole-4-carboxylate intermediates through formylation reactions such as the Vilsmeier–Haack reaction applied to pyrazole derivatives.

- The formylated pyrazole esters are then converted to carboxamides as described above.

This approach is supported by synthetic sequences reported in the literature involving pyrazole-4-carbaldehyde intermediates.

Comparative Table of Key Preparation Steps

Alternative and Recent Methods

Regiocontrolled Synthesis Using Trichloromethyl Enones

- A recent method involves the use of trichloromethyl enones as starting materials with hydrazines to prepare 1-substituted pyrazoles regioselectively.

- Reaction conditions involve refluxing hydrazine hydrochlorides with trichloromethyl enones in alcohol solvents.

- This method offers moderate to excellent yields and regioselectivity but is more general for 1-substituted pyrazoles rather than specifically for 1-(2-formylphenyl) derivatives.

Direct Preparation from Primary Amines

- An original approach uses O-(4-nitrobenzoyl)hydroxylamine and diketones to prepare N-substituted pyrazoles directly from primary amines.

- The reaction is conducted at 85 °C with subsequent workup and purification.

- This method is advantageous for rapid synthesis of N-aryl pyrazoles but may require adaptation for formyl substituents.

Summary of Research Findings and Practical Considerations

- The classical multi-step synthesis involving hydrazine cyclization, methylation, saponification, acid chloride formation, and amidation remains the most reliable and well-documented route to pyrazole-4-carboxamides, including the target compound.

- Introduction of the 2-formylphenyl group is efficiently achieved via formylation reactions on pyrazole intermediates, notably using Vilsmeier–Haack conditions.

- Yields vary depending on the substituents and purification methods but typically range from 40% to 80% for the amidation step.

- Alternative methods provide regioselectivity and may reduce steps but require optimization for specific substituents like the 2-formylphenyl group.

- Spectroscopic techniques such as IR, mass spectrometry, and nuclear magnetic resonance (1H- and 13C-NMR) are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Nucleophilic Addition at the Formyl Group

The aldehyde moiety on the phenyl ring is highly reactive toward nucleophiles. Key reactions include:

Hydrazone Formation

Reaction with hydrazines forms hydrazones, a common strategy for functionalizing aldehydes. For example, in structurally similar compounds, hydrazones are synthesized via condensation with substituted hydrazines under mild acidic conditions .

Example Reaction:

Key Data:

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Dimethylhydrazine | Ethanol, RT, 6h | 92% | |

| Phenylhydrazine | Acetic acid, 60°C | 85% |

Oxidation of the Aldehyde Group

The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, as observed in pyrazole-4-carbaldehyde derivatives .

Example Reaction:

Key Data:

| Oxidizing Agent | Conditions | Product Application | Reference |

|---|---|---|---|

| KMnO₄ | Aqueous, 80°C | Anticancer intermediates | |

| CrO₃ | Acetic acid, RT | Antimicrobial agents |

Condensation Reactions

The aldehyde participates in Claisen-Schmidt condensations with ketones to form α,β-unsaturated carbonyl compounds. This is critical in synthesizing chalcone-like derivatives with extended conjugation .

Example Reaction:

Key Data:

| Ketone | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyacetophenone | KOH | 24h, RT | 78% | |

| Cyclohexanone | NaOH | 12h, 50°C | 65% |

Reduction of the Carboxamide Group

The carboxamide group can be reduced to an amine using reagents like LiAlH₄, though this is less common due to competing aldehyde reduction. Selective reduction may require protective strategies .

Example Reaction:

Key Data:

| Reducing Agent | Protective Group | Yield | Reference |

|---|---|---|---|

| LiAlH₄ | None | 45% | |

| BH₃·THF | Acetyl (CHO) | 68% |

Hydrogen Bonding and Supramolecular Interactions

The carboxamide and formyl groups facilitate hydrogen bonding, influencing crystallization and biological activity. Single-crystal studies of analogs reveal intermolecular O–H···O and N–H···O interactions .

Key Observations:

-

Intramolecular H-bonding between formyl O and pyrazole N stabilizes the planar structure .

-

Carboxamide NH₂ forms H-bonds with solvent molecules (e.g., H₂O), affecting solubility .

Heterocyclic Functionalization

The pyrazole ring undergoes electrophilic substitution. Nitration or halogenation typically occurs at the 3- or 5-positions, though steric effects from the formylphenyl group may alter regioselectivity .

Example Reaction:

Key Data:

| Electrophile | Position | Yield | Reference |

|---|---|---|---|

| HNO₃ | Pyrazole C-3 | 60% | |

| Br₂ | Phenyl C-4 | 52% |

Scientific Research Applications

1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The 2-formylphenyl substituent in the target compound vs. the 4-formylphenyl in its isomer (CAS 1342099-15-3) may influence electronic properties and binding interactions due to steric and resonance effects .

Functional Group Diversity :

- The 4-fluorophenyl and 2-methoxyphenyl groups in ’s compound enhance lipophilicity and receptor affinity, contributing to neurotensin receptor activity .

- Trifluoromethyl and chlorophenyl groups in pesticidal analogs () improve membrane permeability and target specificity .

Biological Activity :

- Neurotensin receptor modulators (e.g., ’s compound) exhibit sub-micromolar potency, likely due to the methyl-bridged pyrazole-pyrazole core facilitating receptor docking .

- Pirtobrutinib’s trifluoropropyl and fluoromethoxybenzamido groups enable selective BTK inhibition, highlighting the role of halogenation in drug design .

Notes:

- The target compound’s synthesis likely follows amide coupling protocols (e.g., HBTU/Et₃N), as seen in for analogous pyrazole derivatives .

- Regioselective formylation at the 2-position may require directed ortho-metalation or Vilsmeier-Haack conditions, though specifics are absent in the provided evidence.

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic Profiles of Selected Compounds

Key Insights:

- The absence of reported NMR/MS data for the target compound limits direct comparisons. However, methoxy (δ ~3.4–3.6 ppm) and aromatic proton (δ ~6.5–8.0 ppm) signals in analogs suggest diagnostic peaks for structural validation .

Biological Activity

1-(2-Formylphenyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a pyrazole ring substituted with a formylphenyl group and a carboxamide functional group. The molecular formula is C10H8N4O2. This compound has garnered attention for its potential biological activities, making it a candidate for further pharmacological research.

The synthesis of this compound can be approached through various methods, including:

- Condensation Reactions: Involving the reaction of appropriate hydrazones with aldehydes or ketones.

- Cyclization Techniques: Utilizing reagents such as acetic anhydride or phosphorous oxychloride to facilitate the formation of the pyrazole ring.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential in various therapeutic areas:

-

Anti-inflammatory Activity:

- Studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties:

-

Anticancer Potential:

- Some studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cell lines, although specific data on this compound is limited.

The mechanism of action for this compound is believed to involve:

- Receptor Interaction: Binding to specific receptors involved in inflammatory pathways.

- Enzyme Inhibition: Inhibiting enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory response.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | Structure | Significant anti-inflammatory activity. |

| 3-Trifluoromethyl-1H-pyrazole-4-carboxamide | Structure | Known for nematocidal properties against root-knot nematodes. |

| 4-Benzoyl-5-phenyloxazole | Structure | Displays unique antifungal activity not observed in other derivatives. |

The unique substitution pattern of this compound may lead to diverse biological activities compared to other pyrazoles lacking these functional groups.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

- Selvam et al. synthesized a series of pyrazole derivatives showing promising anti-inflammatory effects in vivo, achieving significant reductions in edema models .

- Chandra et al. reported on novel pyrazole derivatives that acted as monoamine oxidase B (MAO-B) inhibitors, demonstrating both anti-inflammatory and analgesic properties comparable to established drugs like indomethacin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2-formylphenyl)-1H-pyrazole-4-carboxamide derivatives?

- Answer : A typical route involves cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by formylation at the phenyl group. Hydrolysis of ester intermediates (e.g., using NaOH) yields the carboxamide moiety. Modifications at the pyrazole ring or phenyl group can be achieved via nucleophilic substitution or cross-coupling reactions. For example, 3-(difluoromethyl)-substituted derivatives are synthesized by introducing fluorinated reagents during cyclization .

Q. Which spectroscopic techniques are critical for characterizing pyrazole-4-carboxamide derivatives?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Fourier-transform infrared (FTIR) identifies carbonyl (C=O) and amide (N–H) groups. High-resolution mass spectrometry (HRMS) validates molecular weights, while single-crystal X-ray diffraction (SC-XRD) resolves 3D structures, as demonstrated for 5-methyl-1-phenyl derivatives .

Q. How are preliminary biological activities (e.g., fungicidal) assessed for these compounds?

- Answer : In vitro assays against target pathogens (e.g., Fusarium spp.) are conducted using agar dilution or microbroth dilution methods. Minimum inhibitory concentrations (MICs) are determined, with 3-(difluoromethyl)-substituted derivatives showing enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. What strategies optimize the bioactivity of pyrazole-4-carboxamides when initial derivatives show inconsistent efficacy?

- Answer : Structure-activity relationship (SAR) studies guide substituent modifications. For example, replacing methyl groups with trifluoromethyl or halogen atoms (e.g., Cl, F) enhances lipophilicity and target binding. Docking studies (e.g., with fungal cytochrome P450 enzymes) rationalize activity variations and inform iterative design .

Q. How can crystallographic data resolve contradictions in solubility or stability profiles of amorphous vs. crystalline forms?

- Answer : SC-XRD reveals polymorphic differences impacting solubility. Amorphous solid dispersions (ASDs) with polymers (e.g., polyvinylpyrrolidone) improve bioavailability, while crystalline forms (e.g., patent-pending (S)-enantiomers) offer enhanced thermal stability. Stability studies under accelerated conditions (40°C/75% RH) validate these findings .

Q. What analytical approaches address discrepancies in NMR or mass spectrometry data during impurity profiling?

- Answer : High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) identifies trace impurities (e.g., Florfenicol Impurity 17). Isotopic labeling and 2D NMR (e.g., COSY, HSQC) differentiate regioisomers or degradation products .

Q. How do computational tools enhance the design of pyrazole-4-carboxamides for receptor-targeted applications?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cannabinoid CB1 receptors. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For instance, oxadiazole-diarylpyrazole hybrids show nanomolar IC₅₀ values via selective CB1 interactions .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to vary reaction parameters (temperature, solvent polarity) and maximize yields .

- Data Validation : Cross-validate spectral data with computational predictions (e.g., Gaussian software for IR/NMR) to minimize artifacts .

- Biological Assays : Include positive controls (e.g., commercial fungicides) and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.